Cubebene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

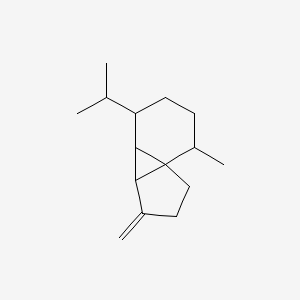

10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRZGYRCMPZNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C13C2C(=C)CC3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864434 | |

| Record name | 7-Methyl-3-methylidene-4-(propan-2-yl)octahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomeric Forms of Cubebene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubebene refers to a group of tricyclic sesquiterpenes, which are organic compounds with the chemical formula C₁₅H₂₄.[1] These compounds are naturally occurring secondary metabolites found in various plants, most notably as significant constituents of the essential oil derived from the berries of Piper cubeba, commonly known as cubeb or tailed pepper.[1] The complex and rigid tricyclic skeleton of this compound makes it a subject of interest in stereochemistry and natural product synthesis.

Historically, the essential oil of Piper cubeba has been used in traditional medicine for its anti-inflammatory and antiseptic properties. Modern research is focused on elucidating the specific biological activities of its constituent phytochemicals, including the various isomers of this compound. Understanding the distinct isomeric forms is crucial as different isomers of a compound can exhibit varied physicochemical properties and biological activities. This guide provides a comprehensive technical overview of the primary isomeric forms of this compound, their structural characteristics, physicochemical properties, and the experimental protocols for their isolation and identification.

The Isomeric Forms of this compound

The primary isomers of this compound are α-cubebene and β-cubebene. These are structural isomers that differ in the position of a carbon-carbon double bond within their shared tricyclic framework.[1] In addition to these, stereoisomers, specifically epimers, also exist, such as 6-epi-α-cubebene and 6-epi-β-cubebene.[2][3]

Structural Elucidation

-

α-Cubebene : This isomer is characterized by an endocyclic double bond located within the five-membered ring of the tricyclic structure.[1] Its systematic IUPAC name is (1R,5S,6R,7S,10R)-4,10-Dimethyl-7-propan-2-yltricyclo[4.4.0.0¹⁵]dec-3-ene.[1][4]

-

β-Cubebene : In contrast, β-cubebene possesses an exocyclic double bond, where one of the carbon atoms of the double bond is part of the ring system, and the other is external to it.[1] The IUPAC name for this isomer is (1R,5S,6R,7S,10R)-10-Methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.0¹⁵]decane.[1][5]

-

Epimers : The "epi" prefix, as in 6-epi-α-cubebene, denotes a stereoisomeric relationship where the configuration at one of several stereocenters is different from the parent compound.[2] These subtle changes in stereochemistry can influence the molecule's overall shape and its interaction with biological systems.

The structural relationships between these isomers are visualized in the diagram below.

Physicochemical Properties

The structural differences among this compound isomers lead to distinct physicochemical properties. A summary of these properties is presented in the table below. Note that while experimental data for α- and β-cubebene are available, many properties for the epi-isomers are based on computational predictions and are marked accordingly.

| Property | α-Cubebene | β-Cubebene | 6-epi-α-Cubebene | 6-epi-β-Cubebene |

| Molecular Formula | C₁₅H₂₄[4] | C₁₅H₂₄[5] | C₁₅H₂₄[6] | C₁₅H₂₄[7] |

| Molecular Weight ( g/mol ) | 204.35[4] | 204.35[5] | 204.35[6] | 204.35[7] |

| Boiling Point (°C) | 245 - 246[4] | 283 - 285 (est.)[8] | Not Available | Not Available |

| Density (g/mL) | 0.889 (at 20°C) | Not Available | Not Available | Not Available |

| Optical Rotation [α]D | [α]D -23°[2] | Not Available | Not Available | Not Available |

| CAS Number | 17699-14-8[4] | 13744-15-5[5] | 442906-52-7[9] | 442853-34-1[7] |

| logP (Octanol/Water) | 4.5 (calc.)[4] | 4.7 (calc.)[5] | 4.5 (calc.)[9] | 4.7 (calc.)[7] |

Experimental Protocols

The isolation and characterization of this compound isomers involve a multi-step process, beginning with extraction from the plant source, followed by chromatographic separation and spectroscopic identification.

Isolation: Steam Distillation of Piper cubeba Berries

Objective: To extract the volatile essential oil, rich in sesquiterpenes including this compound isomers, from the dried fruit of Piper cubeba.

Methodology:

-

Material Preparation: Weigh a suitable quantity (e.g., 500 g) of dried, coarsely ground Piper cubeba berries. Grinding increases the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble a steam distillation apparatus. The setup typically consists of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[10][11]

-

Distillation:

-

Fill the boiling flask with distilled water to approximately two-thirds of its volume and place it on a heating mantle.[10]

-

Place the ground cubeb berries into the biomass flask.

-

Heat the water to produce steam, which then passes through the plant material, volatilizing the essential oils.[12]

-

The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.

-

-

Collection: Collect the distillate, which consists of a milky aqueous layer (hydrosol) and an immiscible layer of the essential oil.[13] The distillation is typically continued for 3-4 hours or until no more oil is observed in the distillate.

-

Separation and Drying:

-

Separate the essential oil layer from the hydrosol using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the resulting pale green to yellowish viscous oil in a sealed, dark glass vial at 4°C.[1]

-

Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the essential oil and provide initial identification of the this compound isomers based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[14]

-

GC-MS System and Conditions (Illustrative Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.[15]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Isomers are separated based on their differential interaction with the stationary phase, resulting in distinct retention times.

-

The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum (fragmentation pattern) for each isomer.

-

Initial identification is performed by comparing the obtained mass spectra with reference spectra in spectral libraries (e.g., NIST, Wiley).

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive structural confirmation, including the precise location of the double bond and the stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A purified fraction of the isomer of interest (obtained via preparative GC or column chromatography) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

NMR Analysis:

-

¹H NMR: Provides information on the chemical environment of hydrogen atoms. The signals for vinylic protons are particularly diagnostic. For β-cubebene, characteristic signals for the exocyclic methylene (B1212753) (=CH₂) protons would be expected around 4.7-4.9 ppm. For α-cubebene, the endocyclic vinylic proton would appear in a different region, typically further downfield.

-

¹³C NMR: Reveals the chemical environment of each carbon atom. The chemical shifts of the sp²-hybridized carbons of the double bond are key indicators. The exocyclic methylene carbon of β-cubebene will have a distinct chemical shift compared to the two sp² carbons of the endocyclic double bond in α-cubebene.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the carbon skeleton and confirming the placement of functional groups like the double bond.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is vital for confirming stereochemistry, such as the relative orientation of substituents on the tricyclic ring system.[2][17]

-

Biological Activity and Signaling Pathways

While the essential oil of Piper cubeba is known for a range of biological activities, including anti-inflammatory and antimicrobial effects, research on the specific molecular targets and signaling pathways of individual this compound isomers is still emerging.[12]

One study on α-iso-cubebene , another isomer found in Schisandra chinensis, has shown therapeutic benefits in a mouse model of sepsis.[18] The proposed mechanism involves enhancing the phagocytic activity of immune cells and inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][19] The study suggests that α-iso-cubebene may trigger multiple protective downstream signaling pathways, though the specific kinases, phosphatases, and transcription factors involved were not fully elucidated.[18][19]

Currently, there is a lack of detailed, described signaling pathways in the scientific literature for the primary isomers α- and β-cubebene. This represents an area ripe for future investigation, particularly for drug development professionals seeking to understand the structure-activity relationships of these natural products.

Conclusion

The isomeric forms of this compound, primarily α-cubebene, β-cubebene, and their epimers, represent a fascinating group of sesquiterpenes with complex stereochemistry. Their distinct structural features, arising from the position of a double bond and the configuration of stereocenters, dictate their physicochemical properties. The isolation and definitive characterization of these isomers require a combination of classical extraction techniques like steam distillation and powerful analytical methods such as GC-MS and multidimensional NMR. While the parent plant, Piper cubeba, has a long history in traditional medicine, the specific biological roles and molecular mechanisms of individual this compound isomers are not yet fully understood, presenting significant opportunities for future research in pharmacology and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Cubebene | C15H24 | CID 93081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-epi-α-Cubebene [webbook.nist.gov]

- 7. 6-Epi-beta-cubebene | C15H24 | CID 134163358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-cubebene, 13744-15-5 [thegoodscentscompany.com]

- 9. 6-epi-alpha-cubebene, 442906-52-7 [thegoodscentscompany.com]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 12. indiamart.com [indiamart.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uoguelph.ca [uoguelph.ca]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. α-Iso-cubebene, a natural compound isolated from Schisandra chinensis fruit, has therapeutic benefit against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Differences of α-cubebene and β-cubebene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-cubebene and β-cubebene are diastereoisomeric sesquiterpenes, naturally occurring organic compounds with the molecular formula C₁₅H₂₄. First isolated from the essential oil of cubeb pepper (Piper cubeba), these compounds are found in a variety of other plants and have garnered interest for their potential applications in the flavor, fragrance, and pharmaceutical industries. Their distinct biological activities and physical properties are a direct consequence of subtle yet significant differences in their chemical structures. This technical guide provides a comprehensive overview of the core structural distinctions between α-cubebene and β-cubebene, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development purposes.

Core Structural Differences

The fundamental structural difference between α-cubebene and β-cubebene lies in the position of a carbon-carbon double bond within their shared tricyclic skeleton. Both isomers possess the same carbon framework, but the location of this double bond significantly influences their molecular geometry, stability, and reactivity.

In α-cubebene , the double bond is endocyclic , located within one of the rings of the tricyclic system.[1] Conversely, in β-cubebene , the double bond is exocyclic , positioned outside of the ring system as a methylidene group (=CH₂).[1] This seemingly minor variation has profound effects on the molecules' spectroscopic signatures and chemical behavior.

Physicochemical and Spectroscopic Properties

The distinct placement of the double bond in α- and β-cubebene results in measurable differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for easy comparison.

| Property | α-Cubebene | β-Cubebene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| CAS Number | 17699-14-8 | 13744-15-5 |

| Boiling Point | 245-246 °C | 283-285 °C |

| Density | 0.889 g/mL at 20 °C | 0.93 g/cm³ |

| Refractive Index | n20/D 1.481 | n20/D 1.505 |

| Specific Rotation | [α]D -20° (CHCl₃)[2] | Not consistently reported |

| Gas Chromatography Retention Index | Varies with column and conditions (e.g., 1351 on DB-5) | Varies with column and conditions (e.g., 1494 on DB-5) |

Spectroscopic Data Comparison

| Spectroscopic Technique | α-Cubebene | β-Cubebene |

| ¹H NMR | Signals for two cyclopropane (B1198618) protons are observed at approximately δ 0.5-0.6 (H-6) and δ 1.25-1.35 (H-5), showing trans couplings.[1] The endocyclic double bond gives rise to a vinyl proton signal. | Characterized by unresolved multiplets at τ 5.28 and 5.47, corresponding to the exocyclic methylene (B1212753) protons (=CH₂).[3] Doublets for three secondary methyls appear at τ 9.04, 9.06, and 9.10 (J = 6.5 Hz).[3] |

| ¹³C NMR | The endocyclic double bond is indicated by signals for two sp²-hybridized carbons within the ring structure. | The exocyclic double bond is characterized by signals for a quaternary sp² carbon and a terminal sp² methylene carbon. |

| Infrared (IR) Spectroscopy | The C=C stretching vibration for the endocyclic double bond is typically observed in the region of 1640-1680 cm⁻¹. | Shows characteristic infrared bands at 6.09 and 11.63 μ, corresponding to the exocyclic C=C bond.[3] |

| Ultraviolet (UV) Spectroscopy | No significant UV absorption is expected due to the isolated endocyclic double bond. | Exhibits an ultraviolet absorption maximum at λmax 209 nm (ε=9,850), indicative of the exocyclic double bond.[3] |

Experimental Protocols

Total Synthesis of (±)-α-Cubebene and (±)-β-Cubebene

The total synthesis of both racemic α- and β-cubebene has been achieved through a key intramolecular cyclization reaction. The following protocol is a representative summary based on published literature.[4][5]

Objective: To synthesize (±)-α-cubebene and (±)-β-cubebene from a suitable olefinic diazoketone precursor.

Materials:

-

Olefinic diazoketone precursor

-

Anhydrous cupric sulfate (B86663) (CuSO₄)

-

Anhydrous solvent (e.g., cyclohexane)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating and stirring apparatus

-

Solvents for extraction and chromatography (e.g., ether, hexane (B92381), ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the olefinic diazoketone precursor in anhydrous cyclohexane (B81311) under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of anhydrous cupric sulfate to the solution.

-

Cyclization Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product ketones.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper catalyst. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product, which is a mixture of (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone.[4][5] Purify this mixture using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Conversion to Cubebenes: The purified ketones can then be converted to the corresponding cubebenes through a Wittig reaction or other appropriate olefination methods to introduce the methyl or methylidene group, followed by further synthetic modifications if necessary to interconvert between the α and β isomers.

Isolation from Piper cubeba Essential Oil

Objective: To isolate α-cubebene and β-cubebene from the essential oil of Piper cubeba.

Materials:

-

Piper cubeba essential oil

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

GC-MS for fraction analysis

Methodology:

-

Fractionation by Column Chromatography: Pack a glass column with silica gel slurried in hexane. Load the Piper cubeba essential oil onto the top of the column.

-

Elution: Elute the column with a non-polar solvent such as hexane. The less polar hydrocarbons, including the cubebenes, will elute first.

-

Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC or GC-MS.

-

Identification and Further Purification: Analyze the fractions containing compounds with the mass spectrum corresponding to C₁₅H₂₄. Fractions enriched in α- and β-cubebene can be identified by comparing their retention times and mass spectra with those of authentic standards.

-

Fine Purification: Combine the fractions rich in the desired isomers and subject them to further purification by preparative GC or HPLC to obtain pure samples of α- and β-cubebene.

Mandatory Visualizations

The following diagrams illustrate the structural relationship and the synthetic pathway leading to the cubebene isomers.

Conclusion

The structural isomerism of α- and β-cubebene, centered on the position of a single double bond, provides a classic example of how subtle changes in molecular architecture can lead to distinct chemical and physical properties. For researchers in natural product chemistry, synthetic organic chemistry, and drug development, a clear understanding of these differences is crucial for the targeted synthesis, isolation, and application of these bioactive sesquiterpenes. The data and protocols presented in this guide offer a foundational resource for further investigation and utilization of α- and β-cubebene.

References

The Terpenoid Twins: A Technical Guide to the Natural Sources of α- and β-Cubebene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of the sesquiterpenoids α-cubebene and β-cubebene. These isomeric compounds, of increasing interest for their potential pharmacological activities, are found across a diverse range of plant species. This document consolidates quantitative data on their occurrence, details the experimental protocols for their extraction and analysis, and visualizes their biosynthetic pathway and a potential anti-inflammatory signaling pathway.

Principal Natural Sources and Quantitative Analysis

α-Cubebene and β-cubebene are predominantly found in the essential oils of various aromatic plants. The most significant natural source is the berries of Piper cubeba, commonly known as cubeb pepper. However, these compounds are also present in other plant families. The following tables summarize the quantitative data on the concentration of α-cubebene and β-cubebene in several documented plant sources.

Table 1: Concentration of α-Cubebene in Various Plant Species

| Plant Species | Plant Part | Extraction Method | α-Cubebene Concentration (%) | Reference |

| Piper cubeba | Berries | Essential Oil | 4.1 - 7.1 | [1][2] |

| Piper cubeba | Berries | Oleoresin | 3.5 | [1] |

| Piper cubeba | Berries | Ethanolic Extract | 2.07 | [1] |

| Phlomis longifolia | Flowers | Steam Distillation | 14.43 | |

| Phlomis longifolia | Leaves | Steam Distillation | 4.11 | |

| Juniperus phoenicea | Leaves | Hexane (B92381) Extract | 9.7 | |

| Piper miniatum | Not Specified | Essential Oil | 10.4 | [3] |

| Cypress | Not Specified | Essential Oil | 0.1 | [4] |

| Dragonhead | Not Specified | Essential Oil | 0.3 | [4] |

| Eugenia javanica | Not Specified | Essential Oil | 0.1 | [4] |

Table 2: Concentration of β-Cubebene in Various Plant Species

| Plant Species | Plant Part | Extraction Method | β-Cubebene Concentration (%) | Reference |

| Piper cubeba | Berries | Essential Oil | 18.3 | [1][2] |

| Piper cubeba | Berries | Oleoresin | 12.3 | [2] |

| Piper cubeba | Berries | Ethanolic Extract | 2.07 | [2] |

| Sweet Basil | Not Specified | Essential Oil | Present | [2] |

| Roman Chamomile | Not Specified | Essential Oil | Present | [2] |

| Pot Marjoram | Not Specified | Essential Oil | Present | [2] |

| Bay Leaf | Not Specified | Essential Oil | Present | [2] |

Experimental Protocols

The extraction, isolation, and quantification of α-cubebene and β-cubebene from plant matrices are critical for research and development. The following sections detail the standard methodologies employed.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils containing α- and β-cubebene from plant material.

Materials and Apparatus:

-

Dried and ground plant material (e.g., Piper cubeba berries)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting burette

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Place a known quantity (e.g., 100 g) of the ground plant material into the round-bottom flask.

-

Add distilled water to the flask until the plant material is fully submerged, typically a 1:10 plant material to water ratio (w/v).

-

Set up the Clevenger apparatus with the flask on the heating mantle, and connect the condenser.

-

Heat the mixture to boiling. The steam and volatile components will rise and pass into the condenser.

-

The condensed mixture of water and essential oil is collected in the burette, where the oil separates from the water due to their immiscibility and density difference.

-

Continue the distillation for a prescribed period, typically 3-4 hours, or until no more oil is collected.

-

After cooling, carefully collect the essential oil from the burette.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like α- and β-cubebene in essential oils.

Instrumentation and Conditions:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

-

Carrier gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector temperature: 250°C.

-

Oven temperature program: Initial temperature of 60°C for 2 minutes, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

-

Mass spectrometer parameters: Ion source temperature of 230°C, ionization energy of 70 eV, and a mass scan range of 40–500 amu.

Internal Standard Method for Quantification:

-

Preparation of Standard Solutions: Prepare a stock solution of a suitable internal standard (e.g., n-tridecane or octadecane) in a volatile solvent like hexane or ethyl acetate (B1210297) (e.g., 1 mg/mL). Prepare a series of calibration standards containing known concentrations of α-cubebene and β-cubebene and a constant concentration of the internal standard.

-

Sample Preparation: Accurately weigh a known amount of the essential oil sample (e.g., 20 mg) into a volumetric flask. Add a precise volume of the internal standard stock solution. Dilute to the mark with the solvent.

-

GC-MS Analysis: Inject an aliquot (e.g., 1 μL) of the prepared sample and standard solutions into the GC-MS system.

-

Data Analysis: Identify the peaks of α-cubebene, β-cubebene, and the internal standard based on their retention times and mass spectra by comparison with reference libraries (e.g., NIST, Wiley).

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the standard solutions.

-

Calculate the concentration of α-cubebene and β-cubebene in the essential oil sample using the regression equation from the calibration curve.

Visualizations of Pathways and Workflows

Biosynthesis of α- and β-Cubebene

The biosynthesis of α- and β-cubebene follows the sesquiterpenoid pathway, originating from farnesyl pyrophosphate (FPP).

Caption: Biosynthetic pathway of α- and β-cubebene from Farnesyl Pyrophosphate.

Experimental Workflow for Analysis

The following diagram outlines the general workflow for the extraction and analysis of α- and β-cubebene from plant material.

Caption: Workflow for the extraction and quantification of cubebenes.

Postulated Anti-Inflammatory Signaling Pathway

While direct signaling pathways for α- and β-cubebene are not yet fully elucidated, research on the related compound α-iso-cubebene suggests a potential mechanism of action through the inhibition of pro-inflammatory pathways.[5] This provides a logical framework for investigating similar activities for α- and β-cubebene.

Caption: Postulated anti-inflammatory mechanism of cubebenes.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of α- and β-cubebene, with a focus on quantitative data and detailed experimental protocols for their analysis. The provided visualizations offer a clear understanding of their biosynthesis and a potential avenue for future research into their pharmacological activities. As interest in these sesquiterpenes grows, standardized methodologies and a deeper understanding of their biological roles will be crucial for their potential development into therapeutic agents.

References

- 1. beta-Cubebene (13744-15-5) for sale [vulcanchem.com]

- 2. Buy beta-Cubebene | 13744-15-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. α-Iso-cubebene exerts neuroprotective effects in amyloid beta stimulated microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cubebene in Piper cubeba: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Introduction

Piper cubeba L.f., commonly known as cubeb or tailed pepper, is a plant renowned for its production of a diverse array of secondary metabolites, particularly terpenoids and lignans. Among these, the sesquiterpenoid (-)-α-cubebene is a significant component of its essential oil and contributes to its characteristic aroma and biological activities.[1][2] Sesquiterpenoids are a class of C15 terpenes synthesized from the universal precursor farnesyl diphosphate (B83284) (FPP).[3][4] Understanding the biosynthetic pathway of cubebene is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols for its elucidation, and visual diagrams of the core processes.

The Upstream Pathway: Synthesis of the Universal Precursor

The biosynthesis of all sesquiterpenoids, including this compound, originates from the cytosolic Mevalonate (MVA) pathway.[3][5] This fundamental metabolic route converts three molecules of acetyl-CoA into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] Through a series of condensation reactions, these C5 units are assembled into the C15 molecule, farnesyl diphosphate (FPP), which serves as the direct precursor for the entire family of sesquiterpenoids.[3][7] The enzyme FPP synthase (FPPS) catalyzes the final step in this precursor formation stage.[3]

Caption: Figure 1: The Mevalonate (MVA) Pathway to Farnesyl Diphosphate (FPP).

The Cyclization Cascade: From FPP to the Cubebane Scaffold

The immense structural diversity of sesquiterpenoids arises from the activity of a class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases (STSs).[8] These enzymes catalyze the complex cyclization and rearrangement of the linear FPP precursor into various cyclic hydrocarbon skeletons.[7]

The formation of the tricyclic cubebane skeleton is a sophisticated process initiated by the ionization of FPP to form a farnesyl cation. This highly reactive intermediate undergoes a series of intramolecular cyclizations and hydride shifts. While the specific this compound synthase in Piper cubeba has not been fully characterized, mechanistic studies on homologous enzymes like 10-epi-cubebol synthase provide a putative reaction pathway.[9] The process likely involves the formation of germacryl and cadinyl cation intermediates before the final ring closure establishes the characteristic cubebane framework.[9][10] It is also noteworthy that in other plant species, multi-product STSs have been identified that produce α-cubebene among a mixture of other sesquiterpenes.[3]

Caption: Figure 2: Putative Cyclization of FPP to this compound.

Quantitative Data on this compound Production and Enzyme Kinetics

Quantitative analysis of Piper cubeba extracts reveals varying concentrations of this compound, which can be influenced by factors such as geographic origin, extraction method, and plant part used. While kinetic data for the specific this compound synthase from P. cubeba is not yet available, data from other characterized plant sesquiterpene synthases provide a valuable benchmark for researchers.

Table 1: α-Cubebene Content in Piper cubeba Extracts

| Extract Type | α-Cubebene Content (%) | Reference |

|---|---|---|

| Essential Oil | 4.1% | [1][11] |

| Oleoresin | 3.5% | [1] |

| Ethanolic Extract | 2.07% | [1] |

| Dichloromethane Extract | Not Detected |[1] |

Table 2: Example Kinetic Parameters for a Plant Sesquiterpene Synthase (Thapsia garganica Kunzeaol Synthase)

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Farnesyl Diphosphate (FPP) | [12] |

| KM | 0.55 ± 0.3 µM | [12] |

| Vmax | 0.023 ± 0.001 µM/s | [12] |

| kcat | 0.012 ± 0.001 s-1 |[12] |

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthesis pathway in P. cubeba requires the identification and functional analysis of the specific sesquiterpene synthase(s) involved. The following section outlines a comprehensive workflow for this purpose.

Caption: Figure 3: Workflow for this compound Synthase Characterization.

Protocol: Identification and Functional Characterization of a Putative this compound Synthase

This protocol synthesizes common methodologies for the discovery and characterization of plant terpene synthases.[12][13][14]

Objective: To isolate a candidate sesquiterpene synthase gene from Piper cubeba, express the corresponding enzyme, and verify its function as a this compound synthase.

4.1.1. RNA Extraction and cDNA Synthesis

-

Harvest fresh, young leaf or fruit tissue from P. cubeba. Immediately flash-freeze in liquid nitrogen and store at -80°C.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable plant RNA extraction kit (e.g., RNeasy Plant Mini Kit) including an on-column DNase digestion step to remove genomic DNA contamination.

-

Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4.1.2. Candidate Gene Cloning

-

Design degenerate PCR primers based on conserved motifs (e.g., DDxxD, NSE/DTE) found in known plant sesquiterpene synthases.

-

Perform PCR on the P. cubeba cDNA to amplify partial gene fragments.

-

Sequence the amplified fragments and use the resulting sequences to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length open reading frame (ORF).

-

Amplify the full-length ORF using high-fidelity DNA polymerase and clone it into an expression vector (e.g., pET-28a(+) for N-terminal His-tagging) suitable for protein expression in E. coli.

-

Verify the cloned sequence by Sanger sequencing.

4.1.3. Heterologous Expression and Protein Purification

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and incubate for 16-20 hours at a lower temperature (e.g., 18°C) to improve protein solubility.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation. Purify the soluble His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

-

Elute the purified protein and verify its size and purity via SDS-PAGE.

4.1.4. In Vitro Enzyme Assay

-

Prepare a reaction mixture in a glass vial. A typical 500 µL reaction contains:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

5-10 µg of purified recombinant protein

-

-

Initiate the reaction by adding 50 µM farnesyl diphosphate (FPP).

-

Overlay the aqueous reaction with an equal volume of a non-polar solvent (e.g., n-hexane) to trap volatile terpene products.

-

Incubate the reaction at 30°C for 2-4 hours.

-

As a negative control, run a parallel reaction with heat-denatured enzyme.

-

Stop the reaction by vortexing vigorously. Centrifuge to separate the phases and collect the upper hexane (B92381) layer for analysis.

4.1.5. Product Identification

-

Analyze the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Use a non-polar column (e.g., HP-5MS) suitable for terpene separation.

-

Identify the reaction products by comparing their mass spectra and retention times with those of authentic (-)-α-cubebene standards and entries in mass spectral libraries (e.g., NIST).

Conclusion and Future Directions

The biosynthesis of this compound in Piper cubeba follows the well-established route for sesquiterpenoids, beginning with the MVA pathway to produce FPP, followed by a complex cyclization reaction catalyzed by a dedicated or promiscuous sesquiterpene synthase. While the precise enzyme remains to be isolated and characterized from P. cubeba, the general mechanism and the experimental workflows required for its elucidation are well-understood.

Future research should focus on the transcriptome analysis of P. cubeba to identify candidate TPS genes, followed by their functional characterization as outlined in this guide. A thorough kinetic analysis of the purified enzyme(s) will provide crucial data on substrate specificity and catalytic efficiency. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or other plant hosts for the sustainable production of this compound for the fragrance, food, and pharmaceutical industries.

References

- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-alpha-Cubebene|CAS 17699-14-8|Supplier [benchchem.com]

- 4. Genetic Control and Evolution of Sesquiterpene Biosynthesis in Lycopersicon esculentum and L. hirsutum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Terpene Biosynthesis [blueline.ucdavis.edu]

- 8. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How a 10-epi-Cubebol Synthase Avoids Premature Reaction Quenching to Form a Tricyclic Product at High Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cubebene isomers

An In-depth Technical Guide to the Physical and Chemical Properties of Cubebene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound isomers, focusing on quantitative data, experimental methodologies, and biological activities. Cubebenes are a group of tricyclic sesquiterpenes with the molecular formula C₁₅H₂₄, found in various plants, notably in the essential oil of cubeb pepper (Piper cubeba)[1]. Their unique stereochemistry and biological relevance make them a subject of interest in phytochemical research and drug discovery.

Core Physical and Chemical Properties

The most commonly studied isomers are α-cubebene and β-cubebene, which differ in the position of a double bond within their tricyclic structure[2]. Their distinct properties are summarized below for comparative analysis.

General Properties

| Property | α-Cubebene | β-Cubebene | References |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [3][4] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [3][4] |

| IUPAC Name | (1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.0¹⁵]dec-3-ene | (1R,5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.0¹⁵]decane | [3][4] |

| Appearance | Colorless clear liquid (est.) | Colorless to pale yellow solid (est.) | [5][6] |

| CAS Registry Number | 17699-14-8 | 13744-15-5 | [3][4] |

Physicochemical Data

| Property | α-Cubebene | β-Cubebene | References |

| Boiling Point | 245.0 to 246.0 °C @ 760 mmHg | 283.0 to 285.0 °C @ 760 mmHg | [3][5][6] |

| Melting Point | Not specified | 59.0 to 61.0 °C | [6][7] |

| Density / Specific Gravity | 0.889 g/mL at 25 °C | Not specified | [5] |

| Refractive Index (n20/D) | 1.481 - 1.482 @ 20 °C | Not specified | [8] |

| Vapor Pressure | 0.014 mmHg @ 25 °C (est.) | 0.014 mmHg @ 25 °C (est.) | [5][6] |

| Flash Point | > 100 °C | 112.78 °C | [5][7] |

| logP (Octanol/Water) | 4.27 - 4.5 | 4.70 | [3][4][9] |

| Solubility | Insoluble in water | Practically insoluble in water; Soluble in alcohol | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound isomers.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying cubebenes in complex mixtures like essential oils[1]. The fragmentation patterns in the mass spectrum are characteristic of the specific isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon skeleton and stereochemistry[1]. For β-cubebene, characteristic ¹H-NMR signals include unresolved multiplets at τ 5.28 and 5.47, corresponding to the exocyclic methylene (B1212753) protons (=CH₂)[1]. For α-cubebene, the cyclopropane (B1198618) protons resonate at high fields[10].

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. For β-cubebene, characteristic infrared bands are observed at 6.09 and 11.63 μ[1].

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound isomers.

Isolation and Identification by GC-MS

This protocol outlines the standard procedure for analyzing this compound isomers in plant extracts.

-

Extraction: Essential oils are typically extracted from plant material (e.g., Piper cubeba fruits) via hydrodistillation or steam distillation. Oleoresins can be obtained using solvent extraction with ethanol (B145695) or dichloromethane[1].

-

Sample Preparation: The obtained extract or essential oil is diluted in a suitable solvent, such as HPLC-grade methanol (B129727) or hexane, before injection into the GC-MS system[11].

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness), is commonly used[12].

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 45-60 °C), holds for a few minutes, and then ramps up to a final temperature of 200-250 °C[11][12].

-

Carrier Gas: Helium is used as the carrier gas.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode.

-

-

Identification: this compound isomers are identified by comparing their retention times and mass spectra with those of authentic standards or by matching them against spectral libraries like NIST and Wiley[1][13][14].

Caption: Workflow for the isolation and identification of this compound isomers.

Structural Elucidation by NMR

NMR spectroscopy is indispensable for confirming the precise structure and stereochemistry of isolated isomers.

-

Sample Preparation: A purified sample of the this compound isomer (typically >95% purity) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To observe proton signals, their chemical shifts, and coupling constants.

-

¹³C NMR: To identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is critical for assigning the complex tricyclic structure.

-

-

Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals, confirming the isomeric structure and defining the relative stereochemistry of the chiral centers[10].

Microwave-Assisted Isomerization

Studies have shown that cubebenes can undergo isomerization and solvent addition reactions under microwave irradiation, particularly in polar solvents.

-

Reaction Setup: A solution of a pure this compound isomer (e.g., α-cubebene) in a polar solvent like methanol is placed in a focused microwave reactor vessel equipped with a condenser[11].

-

Irradiation: The sample is irradiated with microwaves (e.g., 300 W) and brought to reflux for a specific duration (e.g., 10 minutes)[11].

-

Analysis: The resulting mixture is analyzed by GC-MS and NMR to identify the products, which may include other this compound isomers and solvent adducts (e.g., methoxy-cubebene)[11][15]. This technique can be used to explore the chemical reactivity and stability of the this compound skeleton.

Biological Activity and Signaling Pathways

Certain this compound isomers have demonstrated significant biological activities, positioning them as potential therapeutic agents.

Anti-Sepsis and Immunomodulatory Effects of α-Iso-cubebene

α-Iso-cubebene, isolated from Schisandra chinensis fruit, has shown therapeutic benefits in preclinical models of polymicrobial sepsis[16]. Its mechanism of action involves modulating the host's immune response to infection.

-

Enhanced Bacterial Clearance: The compound increases the phagocytic activity of immune cells and boosts the production of hydrogen peroxide, leading to a marked reduction in bacterial load[16][17].

-

Anti-Inflammatory Action: It significantly inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[16][17].

-

Organ Protection: By attenuating widespread inflammation and immune cell apoptosis, α-iso-cubebene helps maintain organ function and leukocyte survival during septic shock[16][17].

These multi-faceted actions suggest that α-iso-cubebene can reverse the progression of septic shock by activating protective downstream signaling pathways[17].

References

- 1. beta-Cubebene (13744-15-5) for sale [vulcanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alpha-Cubebene | C15H24 | CID 442359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-Cubebene | C15H24 | CID 93081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-alpha-cubebene, 17699-14-8 [thegoodscentscompany.com]

- 6. beta-cubebene, 13744-15-5 [thegoodscentscompany.com]

- 7. beta-cubebene, 13744-15-5 [perflavory.com]

- 8. (-)-ALPHA-CUBEBENE | 17699-14-8 [chemicalbook.com]

- 9. «alpha»-Cubebene (CAS 17699-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.mx [scielo.org.mx]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. α-Cubebene [webbook.nist.gov]

- 15. Unusual Isomerisation of this compound | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 16. α-Iso-cubebene, a natural compound isolated from Schisandra chinensis fruit, has therapeutic benefit against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of α-Cubebene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene α-cubebene. The information is presented in a clear and structured format, including detailed experimental protocols and a visual representation of the analytical workflow, to support research and development activities.

Introduction to α-Cubebene

α-Cubebene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a natural compound found in a variety of plants, most notably in the essential oil of cubeb pepper (Piper cubeba), from which it derives its name. α-Cubebene is recognized for its characteristic woody and spicy aroma and is a subject of interest for its potential biological activities. The structural elucidation and purity assessment of α-cubebene heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of α-Cubebene

The following sections present the key spectroscopic data for α-cubebene in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for α-cubebene.

Table 1: ¹H NMR Spectral Data of α-Cubebene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 0.45 - 0.55 | m | |

| H-2α | 1.40 - 1.50 | m | |

| H-2β | 1.60 - 1.70 | m | |

| H-3 | 5.25 | br s | |

| H-5 | 0.65 - 0.75 | m | |

| H-6α | 1.30 - 1.40 | m | |

| H-6β | 1.50 - 1.60 | m | |

| H-7 | 1.80 - 1.90 | m | |

| H-8α | 1.20 - 1.30 | m | |

| H-8β | 1.45 - 1.55 | m | |

| H-10 | 1.95 - 2.05 | m | |

| H-11 | 2.10 - 2.20 | m | |

| H-12 | 0.85 | d | 6.8 |

| H-13 | 0.95 | d | 6.8 |

| H-14 | 1.65 | s | |

| H-15 | 0.90 | d | 7.0 |

Note: Data is compiled from typical values for cubebane-type sesquiterpenes and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data of α-Cubebene

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 22.5 |

| C-2 | 26.8 |

| C-3 | 121.5 |

| C-4 | 145.2 |

| C-5 | 32.1 |

| C-6 | 30.5 |

| C-7 | 45.8 |

| C-8 | 25.3 |

| C-9 | 35.6 |

| C-10 | 48.9 |

| C-11 | 33.7 |

| C-12 | 21.2 |

| C-13 | 21.5 |

| C-14 | 20.8 |

| C-15 | 16.4 |

Note: Data is compiled from typical values for cubebane-type sesquiterpenes and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of α-cubebene is characterized by the following absorption peaks.

Table 3: Infrared (IR) Absorption Peaks of α-Cubebene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Medium | =C-H stretch (alkene) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1460 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 880 | Strong | =C-H bend (alkene, out-of-plane) |

Note: Peak positions and intensities are approximate and can be influenced by the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of α-cubebene exhibits a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Fragmentation Data for α-Cubebene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 25 | [M]⁺ (Molecular Ion) |

| 161 | 100 | [M - C₃H₇]⁺ |

| 133 | 30 | [M - C₅H₉]⁺ |

| 119 | 45 | [C₉H₁₁]⁺ |

| 105 | 80 | [C₈H₉]⁺ |

| 93 | 55 | [C₇H₉]⁺ |

| 91 | 60 | [C₇H₇]⁺ |

| 79 | 40 | [C₆H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Note: Relative intensities can vary depending on the mass spectrometer and analytical conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like α-cubebene in essential oils.

Protocol:

-

Sample Preparation: Dilute the essential oil sample (e.g., from Piper cubeba) in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, with a split ratio of 1:50.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

-

Data Analysis: Identify α-cubebene by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the definitive structural elucidation of isolated compounds.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified α-cubebene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Acquisition Parameters: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Acquisition Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is essential for assembling the carbon skeleton.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in α-cubebene.

Protocol:

-

Sample Preparation (for liquid samples):

-

Neat Liquid: Place a drop of purified α-cubebene between two NaCl or KBr salt plates to create a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid transmission cell with a defined path length.

-

-

FTIR Spectrometer Conditions:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in α-cubebene.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of α-cubebene, from sample preparation to structural elucidation.

Caption: Workflow for the isolation and spectroscopic characterization of α-cubebene.

References

Spectroscopic Profile of β-Cubebene: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene β-cubebene. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled and organized for clarity and ease of comparison. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of β-cubebene.

Table 1: ¹H NMR Spectroscopic Data for β-Cubebene

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 4.72 | Unresolved Multiplet | - | =CH₂ |

| 4.53 | Unresolved Multiplet | - | =CH₂ |

| 0.96 | Doublet | 6.5 | Secondary Methyl |

| 0.94 | Doublet | 6.5 | Secondary Methyl |

| 0.90 | Doublet | 6.5 | Secondary Methyl |

Note: Original data reported in the tau (τ) scale has been converted to the delta (δ) scale using the formula δ = 10 - τ.

Table 2: ¹³C NMR Spectroscopic Data for β-Cubebene

| Chemical Shift (δ) (ppm) | Carbon Type |

| 157.0 | C |

| 106.0 | CH₂ |

| 52.8 | CH |

| 49.0 | CH |

| 45.4 | CH |

| 41.9 | CH |

| 39.1 | CH₂ |

| 35.1 | CH₂ |

| 31.8 | CH₂ |

| 27.2 | CH |

| 24.8 | CH |

| 21.6 | CH₃ |

| 21.4 | CH₃ |

| 16.9 | CH₃ |

| 14.5 | CH₃ |

Data obtained from NMRShiftDB, an open-source database for organic structures and their NMR spectra.[1]

Table 3: IR Spectroscopic Data for β-Cubebene

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1642 | C=C Stretch (exocyclic methylene) |

| 860 | =C-H Bend (out-of-plane) |

Note: Original data reported in micrometers (μm) has been converted to wavenumbers (cm⁻¹) using the formula: Wavenumber (cm⁻¹) = 10,000 / Wavelength (μm).

Table 4: Mass Spectrometry Data for β-Cubebene

| m/z | Relative Intensity (%) | Plausible Fragment |

| 204 | 25 | [M]⁺ (Molecular Ion) |

| 189 | 15 | [M - CH₃]⁺ |

| 161 | 100 | [M - C₃H₇]⁺ |

| 133 | 30 | [M - C₅H₉]⁺ |

| 119 | 45 | [C₉H₁₁]⁺ |

| 105 | 70 | [C₈H₉]⁺ |

| 93 | 60 | [C₇H₉]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 40 | [C₆H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above. These protocols are based on established techniques for the analysis of sesquiterpenes and essential oils.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of β-cubebene.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

A sample of purified β-cubebene (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in β-cubebene.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

A small drop of neat β-cubebene is placed directly onto the ATR crystal.

-

The crystal is cleaned with a suitable solvent (e.g., isopropanol) before and after the measurement.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Characteristic absorption bands are identified and assigned to specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of β-cubebene, and to analyze its presence in complex mixtures such as essential oils.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 μL of a dilute solution of β-cubebene in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

Data Processing:

-

The total ion chromatogram (TIC) is used to identify the retention time of β-cubebene.

-

The mass spectrum corresponding to the β-cubebene peak is extracted and analyzed for the molecular ion and characteristic fragment ions.

-

Identification can be confirmed by comparison with mass spectral libraries (e.g., NIST, Wiley).

Visualizations

General Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like β-cubebene from a plant source.

Caption: A flowchart illustrating the general procedure for the extraction, isolation, and spectroscopic analysis of β-cubebene.

This guide provides a foundational set of spectroscopic data and methodologies for β-cubebene. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

The Therapeutic Potential of Cubebene: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Neuroprotective, Anti-inflammatory, and Anticancer Applications

Introduction

Cubebene, a tricyclic sesquiterpene first isolated from the berries of Piper cubeba, and its related compounds such as α-iso-cubebene and cubebin (B1669318), are emerging as promising candidates for therapeutic development.[1] Possessing a range of biological activities, these natural products have demonstrated significant potential in preclinical models of neurological disorders, inflammation, and cancer. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of these compounds.

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of this compound and its analogues spans several key areas, primarily neuroprotection, anti-inflammatory effects, and anticancer activity. The biological effects are often attributed to the modulation of critical cellular signaling pathways.

Neuroprotection

α-Iso-cubebene has been identified as a potent neuroprotective agent in several preclinical studies. Its mechanisms of action are multifaceted, primarily involving the protection of neurons from oxidative stress and apoptosis.

In models of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells, α-iso-cubebene demonstrated a significant ability to inhibit cytotoxicity and apoptosis.[2] This protective effect is attributed to its capacity to reduce the intracellular accumulation of reactive oxygen species (ROS) and calcium, as well as to stabilize the mitochondrial membrane potential, thereby preventing the release of apoptosis-inducing factor.[2] A key mechanism underlying these effects is the activation of the PKA/PKB/CREB/Nrf2 signaling pathway in a dose-dependent manner, which leads to the upregulation of antioxidant response genes such as NQO1 and HO-1.[2]

Furthermore, in a glutamate-induced excitotoxicity model in HT22 hippocampal neuronal cells, α-iso-cubebene was shown to attenuate neuronal cell death by reducing ROS generation and calcium influx.[3] It also inhibited the glutamate-induced phosphorylation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway.[3]

Another related compound, cubebin, has shown promise in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] This inhibition leads to increased cholinergic neurotransmission, which is beneficial for cognitive function.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives have been demonstrated in various models of inflammation. α-Iso-cubebene has been shown to mitigate the neuroinflammatory response induced by amyloid-β in microglia by inhibiting the NF-κB and MAPK signaling pathways.[1] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines and chemokines.[1]

Cubebin has also demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6] Its mechanism of action is suggested to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), as it significantly reduces edema induced by prostaglandin PGE2.[6]

Anticancer Activity

Cubebin and its synthetic derivatives have exhibited significant in vitro anticancer activity against a panel of human cancer cell lines, including A549 (lung), K562 (leukemia), SiHa (cervical), KB (nasopharyngeal), HCT116 (colon), and HT29 (colon).[7] Morphological analysis suggests that these compounds induce cancer cell death through an apoptosis-mediated pathway.[7] While specific IC50 values for pure this compound are not yet widely reported, fractions of Piper cubeba extract containing these compounds have shown potent cytotoxic effects.[8]

Antimicrobial and Anti-Sepsis Activity

α-Iso-cubebene has shown therapeutic benefits in a mouse model of polymicrobial sepsis.[9] It significantly enhanced the survival rate by reducing the bacterial load in the peritoneal fluid, which was attributed to increased phagocytic activity and hydrogen peroxide production.[9] Furthermore, it attenuated lung inflammation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the therapeutic effects of this compound and its related compounds.

| Compound | Therapeutic Area | Assay/Model | Target/Parameter | Quantitative Data | Reference(s) |

| Cubebin | Neuroprotection | In vitro AChE Inhibition | Acetylcholinesterase (AChE) | IC50: 992 μM | [4][5] |

| Cubebin | Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw edema inhibition | 57% inhibition | [10] |

| (-)-o-benzyl cubebin | Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw edema inhibition | 16.2% inhibition | [10] |

| (-)-o-benzyl cubebin | Analgesic | Acetic acid-induced writhing in mice | Writhing inhibition | 80% inhibition at 40 mg/kg (dose-dependent) | [10][11] |

| Cubebin | Analgesic | Acetic acid-induced writhing in mice | Writhing inhibition | 41% inhibition | [10] |

| (-)-O-acetyl cubebin | Anti-inflammatory | Carrageenan-induced paw edema in rats | Dose-response correlation | r = 0.993 | [12] |

| α-cubebenoate | Anti-sepsis | Cecal ligation and puncture (CLP) mouse model | Survival rate | 57% survival at 15 mg/kg (dose-dependent) | [13] |

| Piper cubeba extract (Fraction DE15) | Anticancer | In vitro cytotoxicity against MDA-MB-231 cells | Cell viability | IC50: 4.43 ± 0.16 µg/mL | [8] |

| Piper cubeba extract (Fraction DE14) | Anticancer | In vitro cytotoxicity against MDA-MB-468 cells | Cell viability | IC50: 8.74 ± 1.61 µg/mL | [8] |

| Piper cubeba extract (Fraction DE15) | Anticancer | In vitro cytotoxicity against MDA-MB-468 cells | Cell viability | IC50: 6.59 ± 1.08 µg/mL | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are descriptions of key methodologies cited in the studies of this compound and its derivatives.

Neuroprotection Assays

-

Cell Culture and Neurotoxicity Induction:

-

Cell Lines: Human neuroblastoma SH-SY5Y cells and mouse hippocampal HT22 cells are commonly used.[2][3]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Neurotoxicity:

-

6-OHDA Model: SH-SY5Y cells are treated with 6-hydroxydopamine to induce oxidative stress and apoptosis, mimicking aspects of Parkinson's disease.[2]

-

Glutamate (B1630785) Model: HT22 cells are exposed to high concentrations of glutamate to induce excitotoxicity.[3]

-

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., α-iso-cubebene) for a specified duration before the addition of the neurotoxin.

-

-

Acetylcholinesterase (AChE) Inhibition Assay:

-

Method: The in vitro AChE inhibitory activity of compounds like cubebin is typically assessed using Ellman's method.[4][5]

-

Procedure: The assay measures the hydrolysis of acetylthiocholine (B1193921) iodide by AChE, where the resulting thiocholine (B1204863) reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that is quantified spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[4][5]

-

-

In Vivo Model of Scopolamine-Induced Amnesia:

-

Animal Model: Mice are used to model learning and memory deficits.

-

Procedure: Memory impairment is induced by intraperitoneal (i.p.) injection of scopolamine (B1681570) (e.g., 3 mg/kg). Test compounds (e.g., cubebin at 25 and 50 mg/kg, i.p.) are administered prior to scopolamine injection.[5]

-

Behavioral Assessment: Cognitive function is evaluated using tasks such as the Morris water maze, which assesses spatial learning and memory.[5]

-

Anti-inflammatory Assays

-

In Vitro Anti-inflammatory Assays:

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) and microglial cell lines (e.g., BV-2) are utilized.

-

Stimulation: Inflammation is induced using agents like tumor necrosis factor-alpha (TNF-α) or amyloid-β fibrils.

-

Readouts: The expression and activity of inflammatory mediators such as iNOS, COX-2, MMP-9, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using techniques like Western blotting, gelatin zymography, and ELISA. The activation of signaling pathways like NF-κB and MAPK is assessed by measuring the phosphorylation of key proteins.[1]

-

-

In Vivo Carrageenan-Induced Paw Edema Model:

-

Animal Model: Rats are commonly used for this acute inflammation model.

-

Procedure: Edema is induced by injecting carrageenan into the subplantar region of the rat's hind paw. The test compound is administered orally or intraperitoneally prior to carrageenan injection.

-

Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to determine the extent of edema and the inhibitory effect of the treatment.[6]

-

Anticancer Assays

-

Cell Viability and Cytotoxicity Assay:

-

Cell Lines: A panel of human cancer cell lines representing different cancer types is used (e.g., A549, K562, SiHa, KB, HCT116, HT29, MDA-MB-231).[7][8]

-